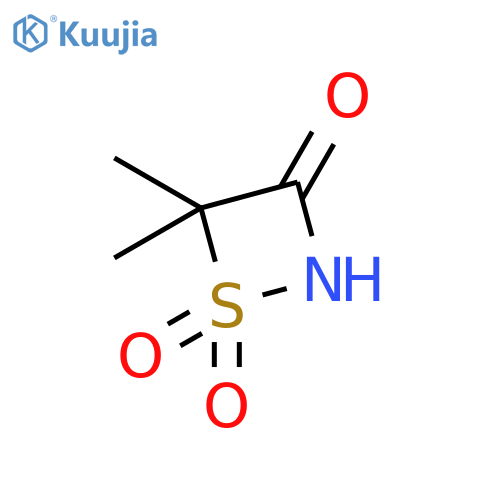Cas no 55897-35-3 (4,4-dimethyl-1,2-thiazetidine-1,1,3-trione)

55897-35-3 structure
商品名:4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
CAS番号:55897-35-3
MF:C4H7NO3S
メガワット:149.168279886246
MDL:MFCD22196693
CID:4036694
PubChem ID:12225145
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 化学的及び物理的性質
名前と識別子
-
- 1,2-Thiazetidin-3-one, 4,4-dimethyl-, 1,1-dioxide
- 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione
-
- MDL: MFCD22196693
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-99172-0.1g |
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 0.1g |
$301.0 | 2025-02-21 | |
| Enamine | EN300-99172-5000mg |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 5g |
$2028.0 | 2022-02-28 | |
| Enamine | EN300-99172-10000mg |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 10g |
$3008.0 | 2022-02-28 | |
| Enamine | EN300-99172-2.5g |
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 2.5g |
$1707.0 | 2025-02-21 | |
| Enamine | EN300-99172-10g |
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95% | 10g |
$3746.0 | 2023-09-01 | |
| Aaron | AR019UJ4-100mg |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95% | 100mg |
$439.00 | 2025-02-08 | |
| Aaron | AR019UJ4-2.5g |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95% | 2.5g |
$2373.00 | 2025-02-08 | |
| 1PlusChem | 1P019UAS-1g |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95% | 1g |
$1003.00 | 2025-03-04 | |
| Enamine | EN300-99172-0.05g |
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 0.05g |
$202.0 | 2025-02-21 | |
| Enamine | EN300-99172-10.0g |
4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |
55897-35-3 | 95.0% | 10.0g |
$3746.0 | 2025-02-21 |
4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
55897-35-3 (4,4-dimethyl-1,2-thiazetidine-1,1,3-trione) 関連製品
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:55897-35-3)4,4-dimethyl-1,2-thiazetidine-1,1,3-trione

清らかである:99%
はかる:1g
価格 ($):538.0